2-(4-(((Benzyloxy)carbonyl)amino)phenoxy)acetic acid
Overview
Description
2-(4-(((Benzyloxy)carbonyl)amino)phenoxy)acetic acid is an organic compound with the molecular formula C16H15NO5 It is a derivative of phenoxyacetic acid, characterized by the presence of a benzyloxycarbonylamino group attached to the phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(((Benzyloxy)carbonyl)amino)phenoxy)acetic acid typically involves multiple steps One common method starts with the reaction of phenoxyacetic acid with benzyl chloroformate to introduce the benzyloxycarbonyl groupThe reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(4-(((Benzyloxy)carbonyl)amino)phenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a benzyl group or remove it entirely.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or phenoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce benzyl derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.
Scientific Research Applications
2-(4-(((Benzyloxy)carbonyl)amino)phenoxy)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme activities and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-(((Benzyloxy)carbonyl)amino)phenoxy)acetic acid involves its interaction with specific molecular targets. The benzyloxycarbonylamino group can act as a protecting group, allowing selective reactions at other positions on the molecule. This selective reactivity is crucial for its use in synthetic chemistry and biochemical studies. The compound can also interact with enzymes, inhibiting or modifying their activity, which is of interest in drug development and metabolic research .
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic acid: The parent compound, lacking the benzyloxycarbonylamino group.
4-(Benzyloxy)phenylacetic acid: Similar structure but without the amino group.
4-(Aminophenoxy)acetic acid: Similar structure but without the benzyloxycarbonyl group.
Uniqueness
2-(4-(((Benzyloxy)carbonyl)amino)phenoxy)acetic acid is unique due to the presence of both the benzyloxycarbonyl and amino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H15NO5 |
---|---|
Molecular Weight |
301.29 g/mol |
IUPAC Name |
2-[4-(phenylmethoxycarbonylamino)phenoxy]acetic acid |
InChI |
InChI=1S/C16H15NO5/c18-15(19)11-21-14-8-6-13(7-9-14)17-16(20)22-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,20)(H,18,19) |
InChI Key |
QLIZUACBFGFQRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)OCC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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